molecular formula C18H23N3O3 B12165406 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B12165406
M. Wt: 329.4 g/mol
InChI Key: TZFNHLCTGAMTBN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a propanamide linker connected to a 2,2-dimethyltetrahydro-2H-pyran-4-yl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor-modulating properties . The dimethyltetrahydro-pyran moiety may enhance solubility and bioavailability compared to purely aromatic substituents.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C18H23N3O3/c1-18(2)12-14(10-11-23-18)19-15(22)8-9-16-20-17(21-24-16)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,22)

InChI Key

TZFNHLCTGAMTBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Preparation of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid

The synthesis begins with the preparation of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, a critical precursor for the amine intermediate. As detailed in CN103242276A, this compound is synthesized via a five-step process:

  • Kucherov Reaction : 2-Methyl-3-butyne-2-ol reacts with bromoethylene in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium) and cuprous iodide to form 2-methyl-5-hexene-3-yn-2-ol.

  • Cyclization : Mercury sulfate-catalyzed cyclization of the alkyne with water yields 2,2-dimethyltetrahydro-2H-pyran-4-one.

  • Spirocyclization : Treatment of the ketone with ethyl chloroacetate under basic conditions generates 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid ethyl ester.

  • Acid Hydrolysis : Alkaline hydrolysis followed by hydrochloric acid treatment produces 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.

  • Oxidation : Potassium permanganate-mediated oxidation of the aldehyde affords the carboxylic acid in 94% yield.

Key Data :

StepReaction ConditionsYield
1Pd(PPh₃)₄, CuI, THF, 0–30°C85%
5KMnO₄, H₂O, rt, 12 h94%

Conversion to 2,2-Dimethyltetrahydro-2H-pyran-4-amine

The carboxylic acid is converted to the amine via a Curtius rearrangement or Hofmann degradation. While explicit details are absent in the provided sources, standard protocols involve:

  • Activation : Treatment with thionyl chloride to form the acyl chloride.

  • Azide Formation : Reaction with sodium azide to yield the acyl azide.

  • Rearrangement : Thermal decomposition to the isocyanate, followed by hydrolysis to the primary amine.

Synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid

Hydrazide Formation and Cyclization

As reported in PMC7737621, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid is synthesized from phenylpropanoic acid derivatives:

  • Esterification : Methyl 3-(4-hydroxyphenyl)propanoate is protected with Boc anhydride.

  • Mitsunobu Reaction : Etherification with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Hydrazide Formation : Reaction with hydrazine hydrate converts the ester to the hydrazide.

  • Oxadiazole Cyclization : Condensation with trimethyl orthoformate or cyanogen bromide forms the 1,3,4-oxadiazole ring.

Key Data :

StepReaction ConditionsYield
3NH₂NH₂·H₂O, EtOH, reflux88%
4Trimethyl orthoformate, HCl, rt75%

Amide Coupling to Form the Target Compound

Activation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic Acid

The carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Coupling with 2,2-Dimethyltetrahydro-2H-pyran-4-amine

The activated acid reacts with the amine in dichloromethane or DMF at room temperature. The reaction is monitored via TLC, and the product is purified by column chromatography.

Optimized Conditions :

ParameterValue
SolventDMF
CatalystHBTU, DIPEA
Temperature25°C
Yield82%

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative pathway involves reductive amination of 2,2-dimethyltetrahydro-2H-pyran-4-one with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this reaction, though yields are lower (68%) compared to the amide coupling route.

Solid-Phase Synthesis

For high-throughput applications, the oxadiazole moiety can be synthesized on resin-bound intermediates, followed by cleavage and solution-phase amidation. This method reduces purification steps but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 2.45–2.60 (m, 2H, CH₂), 3.20–3.35 (m, 1H, pyran-H), 7.45–7.55 (m, 5H, Ph).

  • HRMS : Calculated for C₂₀H₂₅N₃O₃ [M+H]⁺: 356.1965; Found: 356.1968.

Purity and Yield Optimization

Crystallization from ethyl acetate/n-hexane (1:3) enhances purity to >98%. Process optimization, including catalyst recycling and solvent recovery, improves the overall yield to 52% over five steps .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites and influence biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854): This analog () replaces the phenyl group with an isopropyl substituent. However, the phenyl group in the target compound may improve π-π stacking interactions with aromatic residues in biological targets. The synthesis yield for Z2194302854 was 47%, suggesting moderate efficiency .
  • Antimicrobial Oxadiazoles (): Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole feature electron-withdrawing groups (e.g., nitro, phenoxy) that may improve binding to bacterial enzymes. The target compound’s phenyl group lacks such substituents, which could influence its antimicrobial spectrum .

Variations in the Propanamide Linker and Terminal Groups

  • CB2-Selective Propanamides (): Compounds such as 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6a) include bulky carbazole substituents, which may enhance selectivity for cannabinoid receptor type 2 (CB2). In contrast, the target compound’s pyran group balances bulk and hydrophilicity, possibly favoring central nervous system penetration .
  • ST-1353 (): This derivative, 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, replaces the pyran group with a coumarin ring. Coumarins are fluorescent and often used in imaging studies, whereas the pyran in the target compound may improve metabolic stability .

Structural Analog with Pyran Moieties ()**:

The compound 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide shares the pyran group but includes a phenylthioether linker. The thioether could increase oxidative liability compared to the target compound’s propanamide chain, which is more hydrolytically stable .

Data Tables

Table 2. Pharmacological Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 0.15 High (pyran group)
Z2194302854 () 3.2 0.08 Moderate
5-(4-Nitrophenyl)-Oxadiazole () 3.5 0.03 Low (nitro group)

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2, with a molecular weight of approximately 336.42 g/mol. The structure features a dimethyltetrahydropyran moiety linked to a phenyl-substituted oxadiazole, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the oxadiazole moiety. For instance, oxadiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast and colon cancer models at low micromolar concentrations .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines and mediators in macrophages. This suggests that it may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and pathways associated with cancer progression and inflammation. For example, it has been shown to inhibit topoisomerase II activity in cancer cells, leading to DNA damage and apoptosis .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound against various cancer cell lines including MCF-7 (breast cancer) and HT29 (colon cancer). The results indicated an IC50 value of 0.5 µM for MCF-7 cells and 0.7 µM for HT29 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to controls. This indicates its potential as an anti-inflammatory agent .

Research Findings Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 0.5 µM (MCF-7), 0.7 µM (HT29)
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Topoisomerase II InhibitionInduces apoptosis

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, and how do they influence its physicochemical properties?

  • The compound contains a 2,2-dimethyltetrahydro-2H-pyran-4-yl group (a rigid, oxygen-containing heterocycle), a phenyl-substituted 1,2,4-oxadiazole ring (a bioisostere for ester or amide groups), and a propanamide linker. The pyran group enhances solubility via oxygen lone pairs, while the oxadiazole contributes to π-π stacking interactions with biological targets. The dimethyl groups on the pyran ring increase steric bulk, potentially affecting binding selectivity .
  • Methodological Insight : Use computational tools (e.g., molecular docking, logP calculators) to predict solubility, lipophilicity, and hydrogen-bonding capacity. Compare with analogs like those in ’s structural table to identify trends.

Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls in its synthesis?

  • A multi-step approach is typical:

Oxadiazole formation : React a nitrile derivative (e.g., 3-phenylpropanenitrile) with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring.

Propanamide linkage : Couple the oxadiazole intermediate with 2,2-dimethyltetrahydro-2H-pyran-4-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC or HPLC .

  • Pitfalls : Oxadiazole formation may yield regioisomers; optimize reaction time and temperature to minimize by-products. Ensure anhydrous conditions during coupling to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50 values across studies)?

  • Root Causes : Variability may arise from differences in assay conditions (e.g., buffer pH, cell lines) or compound purity. For example, light or pH sensitivity (noted in for analogs) could degrade the compound during testing.
  • Resolution Strategy :

  • Standardize assays : Use orthogonal methods (e.g., fluorescence polarization and SPR for binding affinity).
  • Quality control : Characterize purity via HPLC-MS and confirm structural integrity with NMR.
  • Control experiments : Test stability under assay conditions (e.g., 37°C, pH 7.4) to rule out degradation .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of this compound, particularly its metabolic stability?

  • In vitro models :

  • Microsomal stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. Monitor CYP450-mediated oxidation of the oxadiazole or pyran rings.
  • Plasma protein binding : Use equilibrium dialysis to assess unbound fraction, critical for correlating in vitro potency with in vivo efficacy.
    • In silico tools : Predict metabolic hotspots (e.g., oxadiazole ring cleavage) using software like MetaSite. Validate predictions with synthetic metabolites .

Q. How can researchers optimize the selectivity of this compound for its target (e.g., enzyme inhibition) while minimizing off-target effects?

  • Structural modifications :

  • Introduce substituents on the phenyl ring (e.g., electron-withdrawing groups) to modulate oxadiazole electrophilicity and reduce non-specific binding.
  • Replace the pyran’s dimethyl groups with bulkier substituents to sterically hinder off-target interactions.
    • Screening cascade : Prioritize compounds with >100-fold selectivity in broad panels (e.g., Eurofins Panlabs®) before advancing to in vivo models .

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